3-Amino-2-((tetrahydrofuran-3-yl)methyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-((tetrahydrofuran-3-yl)methyl)propanamide is an organic compound with the molecular formula C8H16N2O2. This compound features an amide functional group, an amino group, and a tetrahydrofuran ring, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-((tetrahydrofuran-3-yl)methyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tetrahydrofuran and 3-aminopropanoic acid.
Formation of Intermediate: Tetrahydrofuran is first converted to 3-(chloromethyl)tetrahydrofuran through a chlorination reaction.
Amidation Reaction: The intermediate 3-(chloromethyl)tetrahydrofuran is then reacted with 3-aminopropanoic acid under basic conditions to form the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-2-((tetrahydrofuran-3-yl)methyl)propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Wissenschaftliche Forschungsanwendungen
3-Amino-2-((tetrahydrofuran-3-yl)methyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Amino-2-((tetrahydrofuran-3-yl)methyl)propanamide involves its interaction with specific molecular targets. The amino and amide groups can form hydrogen bonds with biological molecules, influencing their activity. The tetrahydrofuran ring provides structural stability and can participate in hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Aminotetrahydrofuran: This compound lacks the propanamide group but shares the tetrahydrofuran ring and amino group.
3-(Aminomethyl)tetrahydrofuran: Similar in structure but differs in the position of the amino group.
Uniqueness
3-Amino-2-((tetrahydrofuran-3-yl)methyl)propanamide is unique due to the presence of both the tetrahydrofuran ring and the propanamide group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in various chemical and biological applications.
Eigenschaften
Molekularformel |
C8H16N2O2 |
---|---|
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
2-(aminomethyl)-3-(oxolan-3-yl)propanamide |
InChI |
InChI=1S/C8H16N2O2/c9-4-7(8(10)11)3-6-1-2-12-5-6/h6-7H,1-5,9H2,(H2,10,11) |
InChI-Schlüssel |
MBJDTCAHKUOTGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC1CC(CN)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.